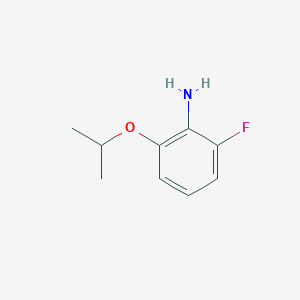

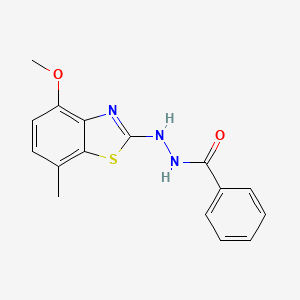

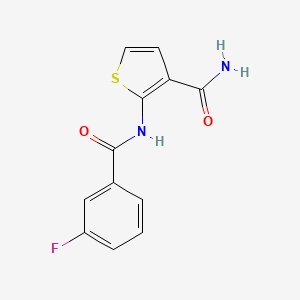

1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole derivatives, which “1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-imidazole” could be classified as, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are often used in the synthesis of biologically active pharmacophores .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds, such as poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands, have been synthesized by alkylation processes of pyrazoles with poly(bromomethyl) using t-BuOK/THF .

Applications De Recherche Scientifique

Nonpeptide Angiotensin II Antagonists

A study by Bovy et al. (1993) explored a series of derivatives related to "1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-imidazole" as novel AT1-selective angiotensin II receptor antagonists. These compounds demonstrated potential in modulating angiotensin-induced blood pressure, with IC50 values in the 10^(-8) M range, suggesting their potential as therapeutic agents for hypertension Bovy et al., 1993.

Imidazo[1,5-a]pyridine Derivatives Synthesis

Pan et al. (2010) disclosed the three-component reactions involving imidazo[1,5-a]pyridin-3-ylidenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates. This method provided a straightforward approach to fully substituted furans, showcasing the versatility of imidazo[1,5-a]pyridine derivatives in organic synthesis Pan et al., 2010.

Therapeutic Applications of Imidazo[1,2-a]pyridine Scaffold

Deep et al. (2016) reviewed the broad range of applications of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry, highlighting its role in developing anticancer, antimicrobial, and antiviral agents. This scaffold's versatility underlines the potential of derivatives such as "this compound" in the synthesis of novel therapeutic agents Deep et al., 2016.

Antifungal Activity

Research by Di Santo et al. (2005) on N-substituted derivatives of 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole demonstrated potent anti-Candida activity. These findings contribute to the development of new antifungal agents, showcasing the pharmacological relevance of this chemical structure Di Santo et al., 2005.

Propriétés

IUPAC Name |

1-methyl-5-(pyrrolidin-1-ylmethyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-11-8-10-6-9(11)7-12-4-2-3-5-12/h6,8H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGSUUOLWDQVIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CN2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate;hydrochloride](/img/structure/B2575332.png)

![1,3-Bis(7-oxaspiro[3.5]nonan-2-yl)urea](/img/structure/B2575339.png)

![N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]prop-2-enamide](/img/structure/B2575340.png)